(4-甲氧基吡啶-3-基)硼酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

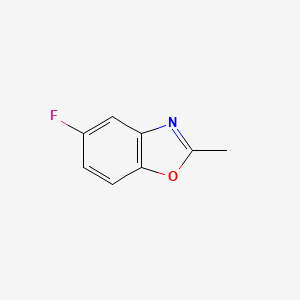

The compound "(4-methoxypyridin-3-yl)boronic Acid Hydrochloride" is a derivative of pyridine boronic acid, which is a class of compounds known for their utility in various chemical reactions, particularly in the formation of carbon-boron bonds. These compounds are of significant interest in organic synthesis and medicinal chemistry due to their role in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, including those with a methoxy group on the pyridine ring, has been described using a regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate. This method has been shown to be effective for producing a single regioisomeric boronic acid or ester product, which is crucial for the purity and yield of the desired compounds .

Molecular Structure Analysis

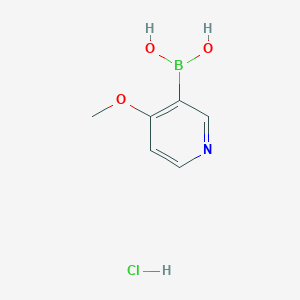

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety, such as a pyridine ring in the case of "(4-methoxypyridin-3-yl)boronic Acid Hydrochloride". The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is a key feature exploited in various chemical reactions .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are known to accelerate electrophilic activation of unprotected maltols to N-substituted hydroxypyridinones in water, showcasing their potential in pharmaceutical synthesis. The reversible covalent interactions via transient boronate complexes allow for the tolerance of various amine donors, including sterically hindered and aromatic amines, as well as amino acids and amino alcohols . Additionally, boronic acids have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids, demonstrating their utility in facilitating dehydrative esterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form complexes with diols and other nucleophiles. For instance, the formation of a luminescent boron complex with 2-hydroxy-4-methoxy-4'-chlorobenzophenone in concentrated sulfuric acid has been studied, revealing insights into the kinetics and mechanism of complex formation . Furthermore, the affinity of boronic acids for diol recognition at neutral pH has been explored, with certain boronic acids showing high affinity for binding to diols, which is important for applications in diol and carbohydrate recognition .

科学研究应用

荧光猝灭和传感器设计

(4-甲氧基吡啶-3-基)硼酸盐酸盐及其衍生物因其荧光特性而著称。Melavanki (2018) 的一项研究调查了类似化合物 2-甲氧基吡啶-3-基-3-硼酸 (2MPBA) 在各种溶剂中的荧光猝灭。这项研究对于传感器设计具有重要意义,特别是在了解硼酸与苯胺等不同溶剂和猝灭剂的相互作用方面 (Melavanki,2018).

用于成像的放射性配体合成

Gao、Wang 和 Zheng (2016) 探索了涉及硼酸衍生物(包括与 (4-甲氧基吡啶-3-基)硼酸盐酸盐相关的化合物)的放射性配体的合成。这些放射性配体在正电子发射断层扫描 (PET) 中用于成像体内特定受体 (Gao、Wang 和 Zheng,2016).

糖传感和糖尿病管理

Geethanjali 等人 (2017) 的研究重点是硼酸衍生物(包括与 (4-甲氧基吡啶-3-基)硼酸盐酸盐相似的化合物)与水溶液中糖的结合能力。这在糖尿病管理和新葡萄糖传感器设计方面尤为相关 (Geethanjali、Melavanki、Nagaraja、Bhavya 和 Kusanur,2017).

药物开发中的亲电活化

Ke 等人 (2022) 展示了硼酸在未保护麦芽酚的有效亲电活化中的应用。这一过程在制药行业中具有重要意义,突出了硼酸衍生物在药物合成和开发中的作用 (Ke、Zhang、Zhong、Shao、Yu 和 Chen,2022).

溶剂环境中的光物理性质

Melavanki 等人 (2018) 探索了与 (4-甲氧基吡啶-3-基)硼酸盐酸盐密切相关的 2-甲氧基吡啶-3-基-3-硼酸的光物理性质。他们的工作阐明了这些化合物在不同溶剂环境中的荧光猝灭和偶极矩,这与了解这些化合物相互作用机制相关 (Melavanki、Geethanjali、Thipperudrappa、Kusanur、Patil 和 Bhavya,2018).

抗群体感应和抗菌应用

Temel 等人 (2022) 合成了新型硼化合物,包括硼酸衍生物,并评估了它们的抗群体感应作用。这项研究有助于理解如何将这些化合物用于对抗微生物耐药性和开发新型抗菌材料 (Temel、Atlan、Ertaş、Erdönmez 和 Çalışkan,2022).

安全和危害

The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

(4-methoxypyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLONCHBPEIKTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)OC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377912 |

Source

|

| Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

CAS RN |

874959-97-4 |

Source

|

| Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

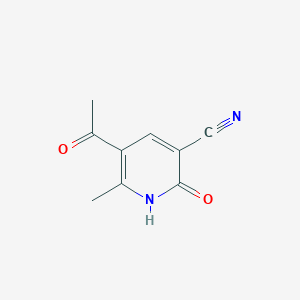

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)